Bcl-2/Mcl-1-IN-2

Apoptosis Bcl-2 Family Dual Inhibition

Bcl-2/Mcl-1-IN-2 (Compound 2, Nap-1) is a precisely differentiated dual inhibitor for oncology research. It simultaneously inhibits Bcl-2 (Ki 4.70 μM) and Mcl-1 (Ki 0.88 μM) while sparing Bcl‑xL, avoiding the dose-limiting thrombocytopenia seen with pan-Bcl-2 inhibitors. This selectivity makes it indispensable for dissecting venetoclax‑resistance mechanisms driven by Mcl‑1 upregulation and for benchmarking SAR campaigns. Choose this compound to achieve cleaner, more translatable in vivo data with reduced platelet toxicity.

Molecular Formula C26H24ClNO3
Molecular Weight 433.9 g/mol
Cat. No. B12414842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcl-2/Mcl-1-IN-2
Molecular FormulaC26H24ClNO3
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OCCCN2C=CC3=C(C=CC=C32)C4=CC=CC=C4C(=O)O
InChIInChI=1S/C26H24ClNO3/c1-17-15-19(16-18(2)25(17)27)31-14-6-12-28-13-11-22-20(9-5-10-24(22)28)21-7-3-4-8-23(21)26(29)30/h3-5,7-11,13,15-16H,6,12,14H2,1-2H3,(H,29,30)
InChIKeyWVQDCJUWBRZUKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bcl-2/Mcl-1-IN-2: A Dual Inhibitor Targeting Bcl-2 and Mcl-1 with Defined Binding Affinity for Cancer Apoptosis Research


Bcl-2/Mcl-1-IN-2 (also referred to as Compound 2 or Nap-1) is a small-molecule dual inhibitor designed to simultaneously target the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia 1 (Mcl-1) [1]. These proteins are key members of the Bcl-2 family, often overexpressed in various cancers, where they promote tumor cell survival and resistance to chemotherapy [2]. By inhibiting both Bcl-2 and Mcl-1, this compound aims to induce apoptosis in cancer cells that rely on these pathways for survival. It is primarily utilized as a chemical tool in oncology research to probe the functional roles of these proteins and to explore combination therapy strategies .

Why Bcl-2/Mcl-1-IN-2 Cannot Be Interchanged with Other Bcl-2 or Mcl-1 Inhibitors in Apoptosis Research


The Bcl-2 family of proteins includes several anti-apoptotic members (Bcl-2, Mcl-1, Bcl-xL, Bcl-w, Bfl-1) with distinct but overlapping roles in cancer cell survival [1]. Compounds targeting only Bcl-2 (e.g., ABT-199/venetoclax) or only Mcl-1 (e.g., A-1210477) may be ineffective in tumors that co-express or switch their dependency to the non-targeted protein, a common mechanism of acquired resistance [2]. Furthermore, some dual inhibitors (e.g., AT-101) also potently inhibit Bcl-xL, leading to on-target, dose-limiting platelet toxicity [3]. Conversely, Bcl-2/Mcl-1-IN-2 is reported to have limited or negligible binding to Bcl-xL, potentially offering a differentiated safety profile for certain research applications [4]. Therefore, substituting Bcl-2/Mcl-1-IN-2 with a selective inhibitor or a pan-inhibitor with a different selectivity profile will fundamentally alter the experimental outcome in terms of target engagement, resistance profile, and cellular toxicity.

Quantitative Differentiation of Bcl-2/Mcl-1-IN-2: Direct Comparative Evidence Against Analogs for Informed Scientific Procurement


Balanced Dual Affinity Profile of Bcl-2/Mcl-1-IN-2 (Compound 2) Compared to Analogs

Bcl-2/Mcl-1-IN-2 (Compound 2) demonstrates a defined dual inhibition profile with Ki values of 0.88 μM for Mcl-1 and 4.70 μM for Bcl-2 [1]. This profile is distinct from its close analog Bcl-2/Mcl-1-IN-4 (compound 20), which shows more balanced, sub-micromolar Ki values of 0.51 μM (Mcl-1) and 0.49 μM (Bcl-2), indicating a higher overall affinity [2]. In contrast, the earlier dual inhibitor Nap-1 (MCL-1/BCL-2-IN-2) exhibits IC50 values of 4.45 μM (Mcl-1) and 3.18 μM (Bcl-2) , placing Bcl-2/Mcl-1-IN-2's Ki-based affinity in an intermediate range for Bcl-2 and a comparatively higher affinity for Mcl-1.

Apoptosis Bcl-2 Family Dual Inhibition

Comparative Selectivity Profile of Bcl-2/Mcl-1-IN-2 Against Bcl-xL

A key differentiation for Bcl-2/Mcl-1-IN-2, as part of a class of dual Bcl-2/Mcl-1 inhibitors, is its reported lack of significant binding to Bcl-xL [1]. This is in stark contrast to pan-Bcl-2 family inhibitors like AT-101 (gossypol), which binds to Bcl-xL with a Ki of 480 nM [2], and dual Bcl-2/Bcl-xL inhibitors like ABT-263 (navitoclax), which potently inhibits Bcl-xL [3]. The absence of Bcl-xL inhibition is a critical differentiator, as it is directly linked to the avoidance of on-target thrombocytopenia observed with ABT-263 [4].

Selectivity Bcl-xL Platelet Toxicity

Functional Cellular Outcome: Bcl-2/Mcl-1-IN-2 Enables More Lethality than A-1210477 in Mcl-1-Dependent H23 Cells

In a direct functional comparison, the dual inhibitor Bcl-2/Mcl-1-IN-2 (as part of the PROTAC C3 development) demonstrated superior lethality in Mcl-1-dependent H23 non-small cell lung cancer cells compared to the highly selective Mcl-1 inhibitor A-1210477 [1]. While A-1210477 is a potent occupancy-based inhibitor with a nanomolar affinity (Ki = 0.454 nM) for Mcl-1 , the dual Bcl-2/Mcl-1 inhibition strategy, even with micromolar binding affinity, translated into a more pronounced apoptotic effect in this specific cellular context [1].

Cancer Cell Apoptosis Mcl-1 Dependency Cellular Activity

Structure-Activity Relationship (SAR) and Potential for Enhanced Affinity with Analogs

Based on the scaffold of Nap-1 (a prior dual Bcl-2/Mcl-1 inhibitor with IC50s of 4.45 and 3.18 μM ), a structure-guided medicinal chemistry campaign yielded analog A4 with significantly enhanced dual affinities: IC50 = 0.15 μM for Mcl-1 and 0.43 μM for Bcl-2 [1]. This demonstrates that the core chemical scaffold of this compound class is amenable to substantial potency improvement (approximately 30-fold and 7-fold for Mcl-1 and Bcl-2, respectively) through rational design.

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Optimal Research and Industrial Application Scenarios for Bcl-2/Mcl-1-IN-2 Based on Quantitative Evidence


Investigating Mechanisms of Venetoclax Resistance in Mcl-1-Overexpressing Cancers

Based on its selective dual inhibition of Bcl-2 and Mcl-1 without targeting Bcl-xL [1], Bcl-2/Mcl-1-IN-2 is optimally suited for use as a chemical probe to dissect resistance mechanisms in cancer models where upregulation of Mcl-1 is a known driver of resistance to the Bcl-2-selective drug venetoclax (ABT-199). This application leverages the compound's ability to block both pathways simultaneously, which is a key differentiator from selective inhibitors [2].

Functional Studies in Hematological Malignancies with Co-Dependency on Bcl-2 and Mcl-1

The evidence that a dual Bcl-2/Mcl-1 inhibition strategy can be more lethal than a potent, selective Mcl-1 inhibitor in Mcl-1-dependent H23 cells [3] supports the use of Bcl-2/Mcl-1-IN-2 in preclinical models of hematological malignancies (e.g., AML, multiple myeloma) where tumor cells often exhibit co-dependency on both Bcl-2 and Mcl-1 for survival [4]. This scenario directly applies the compound's functional cellular activity data.

In Vivo Studies Requiring a Bcl-xL-Sparing Apoptosis Inducer

The class-level evidence indicating that Bcl-2/Mcl-1 dual inhibitors avoid significant binding to Bcl-xL [1] positions Bcl-2/Mcl-1-IN-2 as a valuable tool for in vivo oncology studies where dose-limiting thrombocytopenia (a consequence of Bcl-xL inhibition) is a confounding factor. This scenario utilizes the compound's inferred selectivity profile to enable longer-term or higher-dose experiments compared to pan-Bcl-2 inhibitors like ABT-263 [5].

Medicinal Chemistry Benchmarking and Scaffold Optimization

The well-defined structure-activity relationship (SAR) around the Bcl-2/Mcl-1-IN-2 scaffold, which has yielded analogs with significantly improved potency (e.g., A4) [6], makes this compound a useful benchmark in medicinal chemistry campaigns. Researchers can use Bcl-2/Mcl-1-IN-2 as a reference compound to evaluate the relative improvement in affinity and selectivity of newly synthesized analogs in biochemical assays.

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